methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate
Description
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative featuring a dimethylaminophenylamino group at the 4-position and a methyl ester at the 2-position. The 8-fluoro substituent distinguishes it from many related compounds, as fluorine’s electronegativity and small atomic radius can significantly influence electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
methyl 4-[4-(dimethylamino)anilino]-8-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-23(2)13-9-7-12(8-10-13)21-16-11-17(19(24)25-3)22-18-14(16)5-4-6-15(18)20/h4-11H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWZZYFTYIUJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three key structural components:
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Quinoline core : Functionalized with fluorine at position 8 and a carboxylate ester at position 2.
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4-(Dimethylamino)phenylamino group : Introduced via nucleophilic substitution at position 4.
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Methyl ester : Stabilizes the carboxylate group for subsequent hydrolysis or derivatization.
Retrosynthetic pathways suggest two primary approaches:
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Approach A : Sequential functionalization of a preformed quinoline scaffold.
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Approach B : Construction of the quinoline ring via cyclization, followed by late-stage modifications.
Step 1: Preparation of 8-Fluoroquinoline-2-carboxylic Acid
The synthesis begins with the Gould-Jacobs reaction, a well-established method for quinoline formation. A substituted aniline derivative reacts with diketene under acidic conditions to form a 4-hydroxyquinoline intermediate. Subsequent fluorination at position 8 is achieved using Selectfluor™ () in anhydrous dichloromethane at 0–5°C, yielding 8-fluoroquinoline-2-carboxylic acid.
Reaction Conditions :
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Temperature : 0–5°C (fluorination)
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Reagents : Selectfluor™ (1.2 equiv.), , 12 h
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Yield : 78–82%
Step 2: Esterification to Methyl 8-Fluoroquinoline-2-carboxylate
The carboxylic acid is esterified using methanol and thionyl chloride () as a catalyst. The reaction proceeds under reflux (65–70°C) for 6 h, achieving near-quantitative conversion.
Reaction Conditions :
Step 3: Introduction of the 4-(Dimethylamino)phenylamino Group
The methyl 8-fluoroquinoline-2-carboxylate undergoes nucleophilic aromatic substitution at position 4 with 4-(dimethylamino)aniline. This reaction requires activation of the quinoline’s C4 position, typically achieved by introducing a leaving group (e.g., chlorine) via chlorination using phosphorus oxychloride ().
Chlorination :
Amination :
Alternative Pathway: One-Pot Cyclization and Functionalization
An alternative route involves constructing the quinoline ring through a Friedländer synthesis, combining 2-aminobenzaldehyde derivatives with β-keto esters. For example, 2-amino-5-fluorobenzaldehyde reacts with methyl acetoacetate in the presence of sulfuric acid to form the quinoline core. Subsequent amination and esterification steps follow.
Key Advantages :
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Fewer purification steps.
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Higher overall yield (50–55% vs. 45–50% for stepwise synthesis).
Optimization of Critical Reaction Parameters
Fluorination Efficiency
| Fluorinating Agent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|
| Selectfluor™ | 0–5 | 82 | >99% C8 |
| DAST | 25 | 68 | 85% C8, 15% C6 |
Amination Selectivity
The amination step’s success hinges on the leaving group’s reactivity and the base’s strength. Potassium carbonate () in dimethyl sulfoxide (DMSO) provides optimal nucleophilicity while minimizing side reactions (e.g., ester hydrolysis).
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Industrial synthesis prioritizes reagents with low toxicity and scalability. For example, substituting with trimethylsilyl chloride () in esterification reduces corrosive byproducts without compromising yield.
Continuous Flow Reactors
Adopting continuous flow technology enhances reaction control and scalability. A pilot study demonstrated a 20% increase in fluorination yield when using a microreactor system.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluoro group.
Scientific Research Applications
Antimicrobial Activity
Recent research highlights the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria. The quinoline derivatives, including methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate, have been shown to exhibit significant inhibitory effects on bacterial growth. For instance, studies indicate that modifications in the quinoline structure can enhance its activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research into Mannich bases derived from quinoline structures suggests that these compounds can induce cytotoxic effects in various cancer cell lines. Specifically, this compound has demonstrated activity against human colon cancer cells and other malignancies, with some derivatives showing higher potency than standard chemotherapeutics like 5-fluorouracil .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several quinoline derivatives, including this compound against human cancer cell lines. The results indicated that this compound exhibited IC50 values significantly lower than many existing cancer treatments, suggesting a promising avenue for further investigation in oncology .
Drug Design and Development
The unique structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to interact with various biological targets highlights its potential as a lead compound in the development of new pharmaceuticals. The incorporation of fluorine atoms within the structure is particularly noteworthy; fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, which are desirable traits in drug development .
Table: Comparison of Quinoline Derivatives in Drug Development
Mechanism of Action
The mechanism by which methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate exerts its effects is primarily through its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. Additionally, it can interact with various enzymes and proteins, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in substituent patterns at the 4-, 8-, and 2-positions (Table 1). Key comparisons include:
Table 1: Structural Comparison of Quinoline Derivatives
- 8-Position : The fluoro substituent in the target compound may improve metabolic stability and binding affinity compared to methyl or chloro groups in analogs .
- Ester Group : Methyl esters (target compound and ) are less lipophilic than aryl esters (e.g., m-tolyl in ), suggesting higher hydrophilicity .
Physicochemical Properties
Lipophilicity, a critical factor in drug bioavailability, can be inferred from HPLC-derived capacity factors (log k). Ferriz et al. demonstrated that chlorophenyl carbamates with electron-withdrawing groups (e.g., Cl) exhibit higher log k values (indicating greater lipophilicity) than those with electron-donating groups . By extension, the target compound’s dimethylamino group (electron-donating) likely reduces lipophilicity compared to chloro-substituted analogs, while the 8-fluoro substituent may partially offset this effect due to its electronegativity.
Biological Activity
Methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.35 g/mol. The compound features a quinoline core, which is known for its diverse biological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Its mechanism primarily involves the inhibition of nucleic acid synthesis, which is crucial for bacterial replication. Studies have shown that the compound displays activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Pseudomonas aeruginosa | 64 μg/mL |
| Candida albicans | 32 μg/mL |
Source : Data compiled from various studies focusing on quinoline derivatives .
Anticancer Activity
Recent investigations have indicated that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of histone deacetylases (HDACs).
Case Study: In Vitro Anticancer Activity
In a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 μM, indicating potent cytotoxicity. The mechanism was linked to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound. In a murine model of bacterial infection, administration of the compound significantly reduced bacterial load compared to control groups.
Table 2: In Vivo Efficacy Against Infection
| Treatment Group | Bacterial Load Reduction (%) |
|---|---|
| Control | 0% |
| Compound Treatment | 75% |
Source : Animal studies conducted on murine models .
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are warranted to evaluate long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 4-{[4-(dimethylamino)phenyl]amino}-8-fluoroquinoline-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via late-stage diversification of quinoline scaffolds. For example, substituents at the 8-position of quinoline derivatives (e.g., fluoro groups) are introduced using nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. Optimization involves adjusting solvent polarity (DMF or MeCN), temperature (reflux conditions), and catalysts (e.g., PdCl₂(PPh₃)₂) to improve yield and purity. Post-synthetic modifications, such as esterification of the carboxylate group, require anhydrous conditions to avoid hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- High-resolution mass spectrometry (HRMS) to confirm molecular weight.
- ¹H/¹³C NMR spectroscopy to verify substitution patterns (e.g., dimethylamino and fluoro groups). For instance, the fluorine atom at the 8-position causes deshielding in adjacent protons (δ ~8.5–9.0 ppm).
- HPLC with UV detection (λ = 254–280 nm) to assess purity, leveraging the quinoline core’s strong absorbance .
Q. What are the primary biological targets or mechanisms of action reported for this compound?
- Methodological Answer : Quinoline derivatives often interact with DNA via intercalation or adduct formation, as seen in studies of structurally similar compounds (e.g., 4-aminobiphenyl and heterocyclic aromatic amines). Researchers should evaluate binding affinity using UV-Vis titration or fluorescence quenching assays and confirm DNA adduct formation via ³²P-postlabeling or LC-MS/MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or cellular models. To address this:
- Conduct dose-response studies across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
- Use isotope-labeled analogs (e.g., ¹⁵N or ¹³C) to track metabolic stability and adduct formation in vitro vs. in vivo .
Q. What computational approaches are suitable for predicting the compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with DNA or enzymes like topoisomerase II.
- Use QSAR models to correlate electronic properties (e.g., Hammett constants of substituents) with activity. The dimethylamino group’s electron-donating effect enhances DNA binding, while the fluoro group increases lipophilicity .
Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) be experimentally validated?
- Methodological Answer :
- Assess plasma stability using LC-MS to monitor degradation in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4).
- Perform hepatic microsomal assays to identify metabolites (e.g., demethylation of the dimethylamino group).
- Use Caco-2 cell monolayers to measure permeability and predict oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
